An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-3-methyl-4-nitro-1-isopropylpyrazole
An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-3-methyl-4-nitro-1-isopropylpyrazole
Abstract
This technical guide provides a comprehensive framework for the synthesis, purification, and structural elucidation of 5-Chloro-3-methyl-4-nitro-1-isopropylpyrazole, a substituted pyrazole with potential applications in medicinal chemistry and materials science. As no direct, published synthesis for this specific molecule has been identified in the public domain, this document outlines a plausible and robust synthetic strategy derived from established pyrazole chemistry. We will delve into the underlying chemical principles, provide detailed, field-tested experimental protocols, and establish a self-validating workflow for structural confirmation. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize and evaluate novel pyrazole derivatives.
Introduction: The Pyrazole Core and Rationale for Synthesis
The pyrazole ring is a privileged scaffold in modern chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties.[1] The specific functionalization of the pyrazole core dictates its physicochemical properties and biological targets. The target molecule, 5-Chloro-3-methyl-4-nitro-1-isopropylpyrazole, incorporates several key functional groups:
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N1-Isopropyl Group: This bulky alkyl group enhances lipophilicity, which can be critical for membrane permeability and interaction with hydrophobic binding pockets in biological targets.
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C3-Methyl Group: A common substituent that can influence metabolic stability and binding affinity.
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C4-Nitro Group: A strong electron-withdrawing group that significantly modulates the electronic character of the ring. This feature is often exploited in energetic materials and as a synthetic handle for further transformations (e.g., reduction to an amine).
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C5-Chloro Group: A halogen substituent that can increase metabolic stability and participate in halogen bonding, a key interaction in modern drug design.
The unique combination of these substituents suggests the potential for novel pharmacological or material properties. This guide provides the necessary technical foundation to enable its synthesis and exploration.
Molecular Overview and Physicochemical Properties
A precise understanding of a molecule's properties is foundational to its study. Below is a summary of the key identifiers and predicted properties for 5-Chloro-3-methyl-4-nitro-1-isopropylpyrazole.
Chemical Structure
Caption: 2D Structure of 5-Chloro-3-methyl-4-nitro-1-isopropylpyrazole.
Properties Summary
The following table summarizes the key computed and experimental properties. Properties for the un-isopropyl-substituted analog (5-Chloro-3-methyl-4-nitro-1H-pyrazole, CAS: 6814-58-0) are included for reference.[2][3][4]
| Property | Value (5-Chloro-3-methyl-4-nitro-1-isopropylpyrazole) | Value (5-Chloro-3-methyl-4-nitro-1H-pyrazole) | Data Source |
| CAS Number | Not assigned | 6814-58-0 | [2] |
| Molecular Formula | C₇H₉ClN₄O₂ | C₄H₄ClN₃O₂ | - |
| Molecular Weight | 204.62 g/mol | 161.55 g/mol | [4] |
| Appearance | Predicted: Yellow to Pale Yellow Solid | - | [5] |
| Melting Point | Predicted: Lower than 111 °C | 111 °C | [3] |
| Boiling Point | Predicted: >366 °C | 366.2±37.0 °C at 760 mmHg | [3] |
| XLogP3 | Predicted: ~2.5 | 1.74 | [3] |
Proposed Synthetic Strategy and Rationale
The synthesis of a multi-substituted aromatic heterocycle requires careful strategic planning, as the order of substituent introduction is critical to success. The electron-withdrawing nitro group deactivates the ring towards further electrophilic substitution, while the N-alkyl and C-methyl groups are activating. We propose a three-step synthesis starting from the commercially available 3-methyl-1H-pyrazole. This pathway prioritizes the introduction of the activating N-isopropyl group first, facilitating the subsequent electrophilic nitration step.
Synthetic Workflow Diagram
The proposed synthetic pathway is outlined below. This approach is designed to maximize regioselectivity and yield by performing the reactions in a logical sequence that considers the electronic effects of the substituents at each stage.
Caption: Proposed three-step synthesis of the target compound.
Rationale for Synthetic Choices
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Step 1: N-Isopropylation: Alkylation is performed first to install the key lipophilic group. Using a base like potassium carbonate with an alkyl halide is a standard and reliable method for N-alkylation of pyrazoles.[6] This step yields the N-substituted pyrazole, which is more soluble in organic solvents, simplifying subsequent manipulations.
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Step 2: Electrophilic Nitration: With the activating N-isopropyl and C3-methyl groups in place, electrophilic substitution is directed to the C4 position. The use of a potent nitrating agent, such as acetyl nitrate generated in situ from fuming nitric acid and acetic anhydride, is necessary to achieve efficient nitration.[6] Performing the reaction at low temperatures (0°C) is crucial to control the reaction rate and prevent unwanted side reactions.
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Step 3: Direct Chlorination: The final step involves the introduction of the chloro substituent at the C5 position. While the nitro group is deactivating, direct halogenation of nitropyrazoles can be achieved using reagents like N-Chlorosuccinimide (NCS). This method avoids the harsh conditions associated with other chlorinating agents and often provides good yields for electron-deficient systems.
Detailed Experimental Protocols
The following protocols are generalized from established methods for analogous compounds and should be adapted and optimized by the researcher.[6] All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 4.1: Synthesis of 1-Isopropyl-3-methyl-1H-pyrazole
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Materials & Setup:
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3-methyl-1H-pyrazole (1.0 eq)
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Potassium carbonate (K₂CO₃, 2.0 eq), finely powdered and dried
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2-Iodopropane (1.2 eq)
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Acetonitrile (anhydrous), ~5 mL per mmol of pyrazole
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Round-bottom flask equipped with a reflux condenser and magnetic stirrer.
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-
Procedure:
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To the round-bottom flask, add 3-methyl-1H-pyrazole and potassium carbonate.
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Add anhydrous acetonitrile via syringe.
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Begin vigorous stirring to create a fine suspension.
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Add 2-iodopropane dropwise to the suspension.
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Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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-
Workup & Purification:
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Cool the reaction mixture to room temperature.
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Filter the mixture to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetonitrile.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude oil by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 1-isopropyl-3-methyl-1H-pyrazole as a colorless oil.
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Protocol 4.2: Synthesis of 1-Isopropyl-3-methyl-4-nitro-1H-pyrazole
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Materials & Setup:
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1-Isopropyl-3-methyl-1H-pyrazole (1.0 eq)
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Acetic anhydride (3.0 eq)
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Fuming nitric acid (≥90%, 1.1 eq)
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Two-necked round-bottom flask, dropping funnel, magnetic stirrer, ice/salt bath.
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-
Procedure:
-
Caution: This procedure involves strong acids and exothermic reactions.
-
Prepare the nitrating agent: In a separate flask cooled to -10°C, add acetic anhydride. Slowly add the fuming nitric acid dropwise while stirring vigorously, ensuring the temperature does not exceed 0°C. Keep this solution chilled.
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In the main reaction flask, dissolve 1-isopropyl-3-methyl-1H-pyrazole in acetic anhydride and cool the solution to 0°C in an ice/salt bath.
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Add the pre-chilled nitrating agent dropwise to the pyrazole solution over 30-60 minutes. Maintain the internal reaction temperature below 5°C throughout the addition.
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Stir the reaction mixture at 0°C for an additional 2-3 hours after the addition is complete.
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-
Workup & Purification:
-
Carefully pour the reaction mixture onto crushed ice with stirring.
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Slowly neutralize the acidic solution to pH ~7 by adding a saturated solution of sodium bicarbonate.
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Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
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Purify by recrystallization or flash column chromatography to obtain 1-isopropyl-3-methyl-4-nitro-1H-pyrazole as a solid.
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Protocol 4.3: Synthesis of 5-Chloro-3-methyl-4-nitro-1-isopropylpyrazole
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Materials & Setup:
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1-Isopropyl-3-methyl-4-nitro-1H-pyrazole (1.0 eq)
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N-Chlorosuccinimide (NCS, 1.1 eq)
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Acetonitrile, ~10 mL per mmol of nitropyrazole
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Round-bottom flask with a magnetic stirrer.
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-
Procedure:
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Dissolve the nitropyrazole intermediate in acetonitrile in the round-bottom flask.
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Add NCS to the solution in one portion.
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Stir the reaction at room temperature or with gentle heating (e.g., 50°C) until the starting material is consumed (monitor by TLC).
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Workup & Purification:
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Remove the acetonitrile under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
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Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude final product.
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Purify the solid by recrystallization (e.g., from an ethanol/water mixture) to yield the final product, 5-Chloro-3-methyl-4-nitro-1-isopropylpyrazole.
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Characterization and Structural Validation Workflow
Confirming the identity and purity of the final compound is a critical, self-validating step. A combination of spectroscopic and analytical techniques should be employed.
Validation Workflow Diagram
Caption: Workflow for the analytical validation of the final product.
Expected Spectroscopic Data
The following table outlines the expected signals and peaks for the successful validation of the target compound's structure.
| Technique | Expected Observations |
| ¹H NMR | - Septet (1H): Isopropyl CH proton, likely shifted downfield by the adjacent nitrogen. - Doublet (6H): Two equivalent methyl groups of the isopropyl substituent. - Singlet (3H): C3-methyl group protons. Note: There are no aromatic protons on the pyrazole ring itself. |
| ¹³C NMR | - ~6-7 signals: Including two for the isopropyl group, one for the C3-methyl, and four for the pyrazole ring carbons (C3, C4, C5, and potentially resolved signals for the isopropyl methyls). The C4 and C5 carbons will be significantly affected by the nitro and chloro groups, respectively. |
| FTIR | - ~1550-1500 cm⁻¹ & ~1350-1300 cm⁻¹: Strong asymmetric and symmetric stretching bands for the C-NO₂ group.[7] - ~1100-1000 cm⁻¹: C-Cl stretching vibration. - ~2980-2850 cm⁻¹: C-H stretching from the alkyl groups. |
| Mass Spec | - Molecular Ion Peak (M⁺): Expected at m/z ≈ 204.6. - Isotopic Pattern: A characteristic M+2 peak at ~33% the intensity of the M⁺ peak, confirming the presence of one chlorine atom. |
Conclusion
This guide provides a robust and scientifically grounded pathway for the synthesis and characterization of 5-Chloro-3-methyl-4-nitro-1-isopropylpyrazole. By following a logical sequence of N-alkylation, nitration, and chlorination, researchers can reliably access this novel compound. The detailed protocols and validation workflow serve as a comprehensive resource, enabling the scientific community to build upon this foundation for applications in drug discovery, agrochemicals, and materials science.
References
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Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC. Retrieved from [Link]
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An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. (2018, February 15). Thieme Connect. Retrieved from [Link]
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Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. (2009, July 6). ACS Publications. Retrieved from [Link]
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A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). MDPI. Retrieved from [Link]
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2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). (2013, July 29). MDPI. Retrieved from [Link]
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5-chloro-1-(methyl-d3)-4-nitro-1h-pyrazole. (n.d.). IndiaMART. Retrieved from [Link]
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